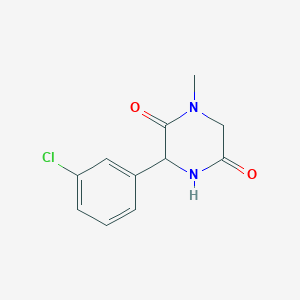

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Overview

Description

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5.

Preparation Methods

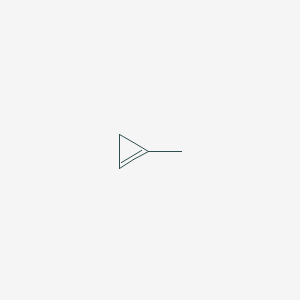

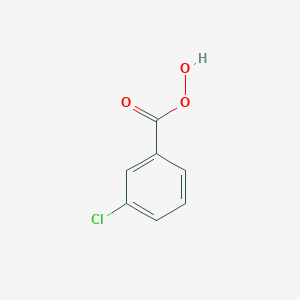

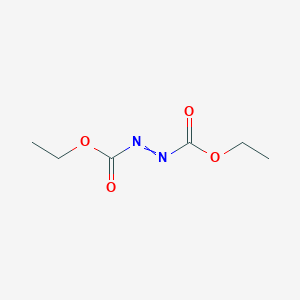

The synthesis of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Chemical Reactions Analysis

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

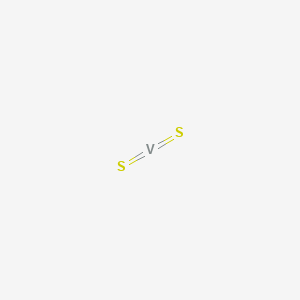

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

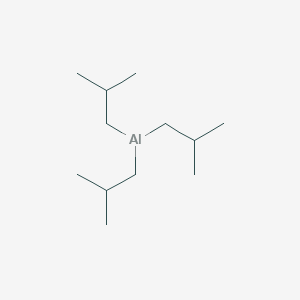

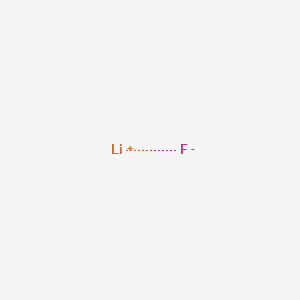

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

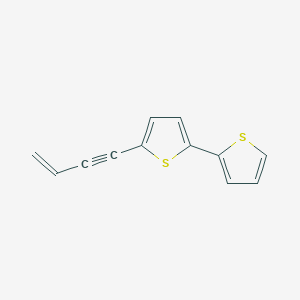

Cycloaddition: The piperazine ring can participate in cycloaddition reactions with alkynes or azides in the presence of catalysts like silver carbonate.

Scientific Research Applications

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, meaning it can mimic the effects of serotonin by stimulating serotonin receptors. This activity is particularly relevant in its potential use as an antidepressant and anxiolytic agent .

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be compared with other similar compounds such as:

3-Chloromethcathinone (3-CMC): This compound is a synthetic cathinone with a similar chlorophenyl group but differs in its overall structure and pharmacological effects.

1-(3-Chlorophenyl)piperazine (mCPP): This compound is another piperazine derivative with a chlorophenyl group, known for its psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto groups, which contribute to its distinct chemical and biological properties.

Biological Activity

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a member of the piperazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 3-chlorophenyl group and two carbonyl groups, making it a subject of investigation for various pharmacological applications.

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : Approximately 252.68 g/mol

- Structure : The compound contains a piperazine core with carbonyl functionalities at positions 2 and 5, and a chlorophenyl substituent at position 3.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential antimicrobial, antiviral, and anticancer properties. Below is an overview of its biological activities based on recent studies.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In particular:

- Mechanism : The compound may interact with bacterial cell membranes or specific cellular targets, disrupting vital processes.

- Case Study : A study demonstrated that similar piperazine derivatives showed activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored:

- Target Viruses : Investigations have focused on its efficacy against viruses such as HIV and influenza.

- Research Findings : Certain derivatives have shown promising results in inhibiting viral replication in vitro .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic gene expression (e.g., BAX/Bcl-2 ratio) .

- Case Studies :

Data Table: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors involved in cellular signaling pathways.

- Ion Channel Modulation : Similar compounds have been shown to interact with neuronal voltage-sensitive sodium and calcium channels, contributing to their anticonvulsant and analgesic effects .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.